![molecular formula C20H18FN7O2 B2772538 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide CAS No. 899950-36-8](/img/structure/B2772538.png)
2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18FN7O2 and its molecular weight is 407.409. The purity is usually 95%.
BenchChem offers high-quality 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The 1,2,4-triazole-containing scaffold has garnered significant attention due to its potential as an anticancer agent. This compound, with its unique structure, may inhibit cancer cell growth through various mechanisms. Researchers are actively investigating its effectiveness against different types of cancer cells, including solid tumors and hematological malignancies. Further studies are needed to elucidate its precise mode of action and optimize its therapeutic potential .
Antimicrobial Properties
Compounds containing the 1,2,4-triazole moiety often exhibit antimicrobial activity. The N–C–S linkage in the 1,2,4-triazole skeleton contributes to this property. Researchers have explored derivatives of this scaffold as potential antimicrobial agents against bacteria, fungi, and other pathogens. The compound could be a valuable candidate for combating infectious diseases .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Some 1,2,4-triazole derivatives have shown anti-inflammatory effects by modulating inflammatory pathways. Investigating the anti-inflammatory potential of this compound could lead to novel therapeutic strategies .
Antioxidant Activity
Oxidative stress contributes to aging, neurodegenerative diseases, and other health issues. Certain 1,2,4-triazole-containing compounds possess antioxidant properties. Researchers are keen on exploring whether this compound can scavenge free radicals and protect cells from oxidative damage .
Analgesic Properties
Pain management remains a critical area of research. Some 1,2,4-triazole derivatives exhibit analgesic effects, making them interesting candidates for pain relief. Investigating the analgesic potential of this compound could provide valuable insights for drug development .
Organic Catalysts
Beyond pharmacological applications, 1,2,4-triazoles also find use as organic catalysts. Researchers have explored their role in promoting chemical reactions, especially in synthetic chemistry. Investigating whether this compound can serve as a catalyst in specific transformations could open up new avenues in organic synthesis .
properties
IUPAC Name |
2-[5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O2/c1-2-12-5-3-4-6-15(12)23-16(29)11-28-18(22)17(25-27-28)20-24-19(26-30-20)13-7-9-14(21)10-8-13/h3-10H,2,11,22H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZYITSJLHZRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2772456.png)

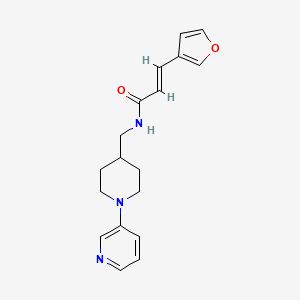
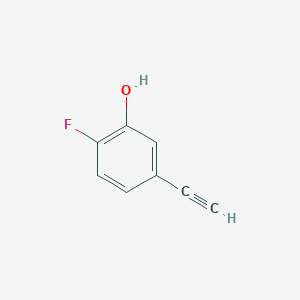
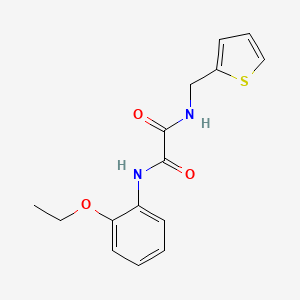

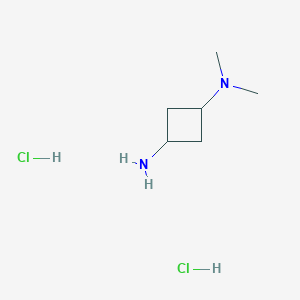
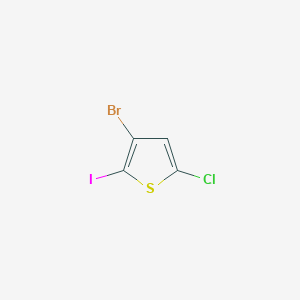

![4-Ethyl-5-fluoro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2772470.png)

![cyclopropyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2772475.png)

![N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2772478.png)